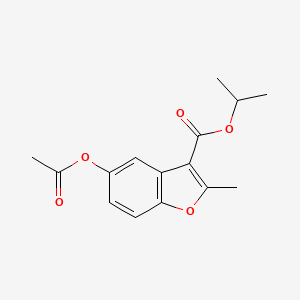

Propan-2-yl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate

Description

Propan-2-yl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate is a benzofuran-derived ester featuring a substituted benzofuran core. The compound consists of a benzofuran ring system with a methyl group at position 2, an acetyloxy group at position 5, and an isopropyl ester moiety at position 2. Benzofuran derivatives are widely studied for their diverse pharmacological and material science applications, owing to their structural versatility and ability to engage in noncovalent interactions (e.g., hydrogen bonding, π-π stacking) .

Properties

IUPAC Name |

propan-2-yl 5-acetyloxy-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-8(2)18-15(17)14-9(3)19-13-6-5-11(7-12(13)14)20-10(4)16/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJRGEVUIHBZLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate typically involves the esterification of 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylic acid with isopropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of immobilized catalysts and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Substitution: The acetyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a suitable catalyst.

Major Products Formed

Hydrolysis: 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylic acid and isopropanol.

Oxidation: Various oxidized derivatives depending on the oxidizing agent and conditions used.

Substitution: Substituted benzofuran derivatives with different functional groups.

Scientific Research Applications

Propan-2-yl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: Investigated for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Synthesis: Employed as a building block in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of Propan-2-yl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets in biological systems. The acetyloxy group can undergo enzymatic hydrolysis to release acetic acid, which may contribute to its biological activity. Additionally, the benzofuran core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare propan-2-yl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate with structurally related benzofuran derivatives:

Key Findings:

Ester Group Influence :

- The isopropyl ester in the target compound increases lipophilicity compared to ethyl or 2-methoxyethyl esters, which is critical for membrane permeability in drug design .

- The 2-methoxyethyl ester variant exhibits enhanced polarity (polar surface area = 58.3 Ų), making it more water-soluble than the isopropyl analog .

Acetyloxy groups at position 5 are conserved across analogs, suggesting their role in modulating electronic or steric properties of the benzofuran core .

Noncovalent Interactions: Computational studies (e.g., using electron density-derived methods) reveal that benzofuran derivatives engage in van der Waals interactions and hydrogen bonding, which are critical for crystallinity and solubility .

Biological Activity

Propan-2-yl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies. The information is derived from diverse sources to ensure a comprehensive overview.

Molecular Structure

- IUPAC Name : this compound

- Molecular Formula : C14H16O4

- Molecular Weight : 248.28 g/mol

Structural Representation

The compound features a benzofuran core with an acetyloxy group and a propan-2-yl ester, contributing to its unique chemical reactivity and biological properties.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Antioxidant Activity : The compound has shown potential as an antioxidant, which may help in mitigating oxidative stress in various biological systems.

- Anti-inflammatory Properties : Studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : Preliminary investigations indicate effectiveness against certain bacterial strains, suggesting potential use in antimicrobial therapies.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Reactive Oxygen Species (ROS) : By scavenging ROS, the compound can reduce oxidative damage in cells.

- Modulation of Inflammatory Cytokines : It may downregulate pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant properties of this compound using various in vitro assays. The findings demonstrated a significant reduction in lipid peroxidation levels compared to control groups, indicating strong antioxidant potential.

| Assay Type | Result (IC50) | Control (IC50) |

|---|---|---|

| DPPH Scavenging | 25 µg/mL | 50 µg/mL |

| ABTS Scavenging | 20 µg/mL | 45 µg/mL |

| FRAP Assay | 30 µg/mL | 60 µg/mL |

Study 2: Anti-inflammatory Effects

In another study focusing on inflammation, the compound was tested on lipopolysaccharide (LPS)-induced macrophages. Results indicated a marked decrease in the secretion of TNF-alpha and IL-6 cytokines upon treatment with the compound.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 75 |

| IL-6 | 200 | 90 |

Study 3: Antimicrobial Efficacy

The antimicrobial activity was assessed against various bacterial strains using the disk diffusion method. The compound exhibited notable inhibition zones against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.